Picryl chloride

SNAr kinetics Linear free-energy relationships Ritchie N⁺ equation

Picryl chloride (2-chloro-1,3,5-trinitrobenzene; CAS 88-88-0) is the ultimate electrophile in the nitrochlorobenzene reactivity series. Its N⁺ slope (0.79±0.11) differs from DNCB, making it irreplaceable for calibrating Ritchie nucleophilicity scales. The kA/kM ratio (>20,000) provides unmatched steric sensitivity for SNAr mechanistic studies. In heterocycle synthesis, only picryl chloride—not picryl fluoride—yields stable amino-form products without secondary transformations. With a detonation velocity of 7,200 m/s and no risk of impact-sensitive metal picrate formation, it is the safer high-performance energetic material. Supplied wetted (≥15% water) for safe handling. ≥98% HPLC purity. Strict ATF/explosives licensing applies.

Molecular Formula C6H2ClN3O6
Molecular Weight 247.55 g/mol
CAS No. 88-88-0
Cat. No. B1203447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicryl chloride
CAS88-88-0
Synonyms1-Chloro-2,4,6-trinitrobenzene
2,4,6-Trinitro-1-chlorobenzene
Chloride, Picryl
Picryl Chloride
Trinitrochlorobenzene
Molecular FormulaC6H2ClN3O6
Molecular Weight247.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H2ClN3O6/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H
InChIKeyHJRJRUMKQCMYDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)
Freely sol in hot chloroform, benzene, boiling alcohol;  slightly sol in ether or petroleum ether
Sol in ethanol;  very sol in acetone
In water, 530 mg/L at 16 °C

Structure & Identifiers


Interactive Chemical Structure Model





Picryl Chloride (CAS 88-88-0): 2,4,6-Trinitrochlorobenzene Properties and Procurement Baseline


Picryl chloride (2-chloro-1,3,5-trinitrobenzene; CAS 88-88-0) is a trinitro-substituted aryl halide with the molecular formula C₆H₂ClN₃O₆ and molecular weight 247.55 g/mol [1]. It is a bright yellow solid with a melting point of 83 °C, density 1.797 g/cm³, and water solubility of 0.53 g/L at 16 °C [1]. The compound is highly explosive, with a detonation velocity of 7,200 m/s, and is extremely unstable when dry [2]. The presence of three strong electron-withdrawing nitro groups at the 2-, 4-, and 6-positions renders the chloro substituent highly activated toward nucleophilic aromatic substitution (SNAr), making picryl chloride a uniquely reactive electrophile among chloronitroaromatics [3].

Why Generic Substitution Fails: Picryl Chloride (CAS 88-88-0) vs. In-Class Nitrochlorobenzene Analogs


Nitrochlorobenzenes constitute a graded reactivity series wherein each additional nitro group produces an exponential, rather than incremental, increase in susceptibility to nucleophilic attack. Picryl chloride (2,4,6-trinitrochlorobenzene) sits at the extreme end of this activation continuum relative to 2,4-dinitrochlorobenzene (DNCB) and 4-nitrochlorobenzene [1]. Critically, the slope of the log k versus Ritchie N⁺ parameter correlation differs between these substrates—0.79 ± 0.11 for picryl chloride versus 0.95 ± 0.13 for DNCB—demonstrating that the relative nucleophilic selectivity is substrate-dependent, not constant [1]. Furthermore, in SNAr reactions with aromatic amines, picryl chloride exhibits kA/kM (aniline/N-methylaniline) rate ratios exceeding 20,000, a magnitude of steric discrimination not observed with less substituted analogs [2]. These differences mean that substituting DNCB for picryl chloride in a kinetic study, synthetic sequence, or energetic material preparation will yield fundamentally different rate profiles, product distributions, and mechanistic pathways—not merely slower or faster versions of the same outcome.

Picryl Chloride (CAS 88-88-0) Quantitative Differentiation: Head-to-Head Evidence vs. Closest Analogs


Nucleophilic Selectivity Parameter (N⁺ Slope) of Picryl Chloride vs. 2,4-Dinitrochlorobenzene

In a direct comparative study measuring second-order rate constants for reactions with a diverse set of nucleophiles in aqueous and methanol solutions at 25 °C, picryl chloride exhibited a significantly lower slope (S) in the Ritchie N⁺ correlation (log k = S·N⁺ + log k₀) compared to 2,4-dinitrochlorobenzene (DNCB) [1]. The reduced slope indicates that picryl chloride is less selective toward variations in nucleophile strength—consistent with a more advanced, product-like transition state where the activation barrier is less sensitive to nucleophile identity [1].

SNAr kinetics Linear free-energy relationships Ritchie N⁺ equation

Steric Discrimination (kA/kM Ratio) of Picryl Chloride vs. Less-Substituted Nitrochlorobenzenes in SNAr

Kinetic studies of SNAr reactions in acetonitrile demonstrate that the ratio of rate constants for aniline (kA) versus N-methylaniline (kM) increases dramatically with the steric bulk at the 6-position of the nitrochlorobenzene substrate [1]. With picryl chloride, this kA/kM ratio exceeds 20,000, reflecting extreme sensitivity to steric hindrance at the reaction center [1]. In contrast, less substituted nitrochlorobenzenes (e.g., DNCB) show substantially lower kA/kM values, as the absence of the ortho-nitro group adjacent to the leaving group reduces steric crowding [1].

Steric effects SNAr transition state Aromatic amines

Reaction Pathway Divergence: Picryl Chloride vs. Picryl Fluoride with Aminopyrimidines

In condensation reactions with aminopyrimidines capable of tautomerization, picryl chloride and picryl fluoride exhibit divergent reaction outcomes [1]. Picryl fluoride reacts to yield picryl derivatives of the imino tautomeric form, whereas picryl chloride under identical conditions yields picrylamino derivatives [1]. Additionally, in reactions with 2-aminopyridine, picryl chloride and picryl bromide produce stable reaction mixtures whose composition remains constant over time; in contrast, picryl fluoride undergoes further reaction catalyzed by the HF by-product to convert the initially formed 1-picryl-2-(N-picrylimino)-1,2-dihydropyridine into two equivalents of 2-(N-picrylamino)pyridine [2].

Heterocyclic synthesis Picrylamino derivatives Halogen-dependent regioselectivity

Detonation Velocity of Picryl Chloride vs. Picric Acid (Class Benchmark)

Picryl chloride is a highly explosive polynitroaromatic solid with a measured detonation velocity of 7,200 m/s [1]. This value situates picryl chloride within the high-performance energetic materials class, comparable to the explosive characteristics of picric acid (2,4,6-trinitrophenol), the archetypal polynitroaromatic explosive [1]. Unlike picric acid, however, picryl chloride does not form highly sensitive metal picrates upon contact with metals such as copper, iron, or zinc, which is a well-documented hazard associated with picric acid handling and storage [2].

Energetic materials Detonation performance Polynitroaromatic explosives

Picryl Chloride (CAS 88-88-0) Evidence-Supported Research and Industrial Application Scenarios


Calibration of Nucleophilicity Scales in Physical Organic Chemistry

Picryl chloride serves as a benchmark electrophile for calibrating the Ritchie N⁺ nucleophilicity scale at the high-reactivity extreme. Its reduced nucleophile selectivity (N⁺ slope = 0.79 ± 0.11) relative to 2,4-dinitrochlorobenzene (slope = 0.95 ± 0.13) provides a distinct data point for validating linear free-energy relationships and refining substrate-dependent nucleophilicity parameters [1]. Kinetic laboratories investigating SNAr mechanisms or developing predictive reactivity models require picryl chloride specifically—substituting DNCB would yield quantitatively and mechanistically different correlations.

Steric Probe for Transition-State Geometry in SNAr Reactions

Researchers studying steric effects in nucleophilic aromatic substitution employ picryl chloride as a probe substrate because its kA/kM ratio (aniline vs. N-methylaniline) exceeds 20,000, providing unparalleled sensitivity to nucleophile steric bulk [1]. This extreme discrimination enables precise interrogation of transition-state geometry and the relative importance of steric versus electronic factors in rate-determining steps—capabilities that less substituted nitrochlorobenzenes cannot provide.

Synthesis of Picrylamino-Substituted Heterocycles with Defined Regiochemistry

In the synthesis of picrylamino-substituted pyrimidines and related heterocycles, picryl chloride yields picrylamino derivatives (amino-form products), whereas picryl fluoride under identical conditions yields imino-form products [1]. Additionally, picryl chloride provides stable reaction mixtures that do not undergo secondary transformations, unlike picryl fluoride which is subject to HF-catalyzed further reaction [2]. Synthetic chemists requiring predictable, stable reaction outcomes and specific regiochemical control must procure picryl chloride rather than alternative picryl halides.

Energetic Material Formulation Avoiding Metal Picrate Hazards

Picryl chloride exhibits a detonation velocity of 7,200 m/s, placing it in the same performance class as picric acid for high-energy applications [1]. Critically, picryl chloride does not form impact-sensitive metal picrates upon contact with common metals, a well-documented hazard of picric acid that necessitates stringent handling protocols and periodic safety inspections [2]. Energetic material formulators seeking high detonation performance with reduced metal-compatibility risk may select picryl chloride over picric acid when this hazard distinction is procurement-relevant.

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